molecular formula C17H12FNO2 B1331427 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 855484-86-5

2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B1331427
CAS No.: 855484-86-5
M. Wt: 281.28 g/mol
InChI Key: PLNIUMTWCNCWPV-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H12FNO2 and its molecular weight is 281.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Applications

Quinoline derivatives, including those structurally related to 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid, have been identified as efficient fluorophores. These compounds are extensively used in biochemistry and medicine for studying various biological systems, particularly DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013). Additionally, similar compounds have been synthesized and studied for their fluorescent behavior, contributing to research in areas such as antimicrobial activities (Lei et al., 2014).

Antimicrobial and Antitumor Research

Derivatives of quinolines, including those structurally similar to this compound, have shown promising results in antimicrobial and antitumor research. A study has discussed the synthesis and antimicrobial study of fluoroquinolone-based thiazolidinones, highlighting the potential of such compounds in this field (Patel & Patel, 2010). In the realm of cancer research, certain 2-phenylquinolin-4-one derivatives, structurally related to the compound , have been identified as potent antitumor agents, exhibiting significant inhibitory activity against various tumor cell lines (Chou et al., 2010).

Influenza A Endonuclease Inhibition

Derivatives of quinolin-2(1H)-ones, related to this compound, have been synthesized and evaluated as inhibitors of the 2009 pandemic H1N1 influenza A endonuclease. These compounds have shown potency as inhibitors, contributing to the search for new treatments for influenza A (Sagong et al., 2013).

Solid Phase Synthesis

In the field of synthetic chemistry, the solid-phase synthesis of related compounds has been explored. For instance, a tetrafunctional scaffold including a component structurally similar to this compound was used for synthesizing 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines, demonstrating the utility of such compounds in complex chemical syntheses (Wang et al., 2005).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

For instance, indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(2-Fluorophenyl)-6-methylquinoline-4-carboxylic acid could potentially affect multiple biochemical pathways.

Pharmacokinetics

It’s worth noting that the stability of similar compounds, such as boronic acids and their esters, can be influenced by factors such as ph .

Result of Action

Given the broad spectrum of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the rate of hydrolysis of similar compounds, such as phenylboronic pinacol esters, is known to be considerably accelerated at physiological pH . This suggests that the action of this compound could also be influenced by environmental conditions such as pH.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and the context in which it is used. For instance, 2-Fluorophenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The field of organofluorine chemistry is rapidly evolving, with new synthetic strategies being developed. These advancements are expected to lead to the increased use of organofluorine compounds in various applications .

Properties

IUPAC Name

2-(2-fluorophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNIUMTWCNCWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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